(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol
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Overview
Description
®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol is a chiral ligand commonly used in asymmetric synthesis. This compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the field of organic chemistry. Its unique structure, featuring a binaphthalene backbone with diphenylphosphino and diol functional groups, allows it to interact with a wide range of substrates and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available ®-1,1’-binaphthalene-2,2’-diol.
Phosphination: The diol is reacted with diphenylphosphine chloride in the presence of a base such as triethylamine. This step introduces the diphenylphosphino group to the binaphthalene backbone.
Purification: The crude product is purified using column chromatography to obtain the desired ®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods: In an industrial setting, the synthesis of ®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The use of automated purification systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol undergoes various types of reactions, including:
Oxidation: The diol functional group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphino group can participate in reduction reactions, often in the presence of transition metal catalysts.
Substitution: The compound can undergo substitution reactions where the diphenylphosphino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate are commonly used.
Reduction: Transition metal catalysts like palladium or rhodium are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted binaphthalene derivatives.
Scientific Research Applications
®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol is widely used in scientific research due to its chiral properties. Some of its applications include:
Asymmetric Catalysis: It is used as a chiral ligand in various catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Medicinal Chemistry: The compound is employed in the synthesis of chiral drugs and pharmaceuticals.
Material Science: It is used in the preparation of chiral materials and polymers.
Biological Studies: The compound is used to study chiral interactions in biological systems.
Mechanism of Action
The mechanism by which ®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves its ability to coordinate with metal catalysts. The chiral environment created by the binaphthalene backbone induces chirality in the catalytic center, leading to enantioselective reactions. The diphenylphosphino group enhances the stability and reactivity of the metal-ligand complex, facilitating various chemical transformations.
Comparison with Similar Compounds
(S)-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol: The enantiomer of the compound, used in similar applications but with opposite chirality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral ligand with two diphenylphosphino groups, used in asymmetric catalysis.
1,1’-Binaphthalene-2,2’-diol: The parent compound without the diphenylphosphino group, used as a chiral auxiliary.
Uniqueness: ®-3-(Diphenylphosphino)-[1,1’-binaphthalene]-2,2’-diol is unique due to its combination of a chiral binaphthalene backbone and a diphenylphosphino group. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile and valuable compound in the field of chemistry.
Properties
Molecular Formula |
C32H23O2P |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
3-diphenylphosphanyl-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C32H23O2P/c33-28-20-19-22-11-7-9-17-26(22)30(28)31-27-18-10-8-12-23(27)21-29(32(31)34)35(24-13-3-1-4-14-24)25-15-5-2-6-16-25/h1-21,33-34H |
InChI Key |
ACADDTNUMXUNHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C(=C3O)C5=C(C=CC6=CC=CC=C65)O |
Origin of Product |
United States |
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